molecular formula C18H15NO4S B12157978 (Z)-5-(2,4-dimethoxybenzylidene)-3-phenylthiazolidine-2,4-dione

(Z)-5-(2,4-dimethoxybenzylidene)-3-phenylthiazolidine-2,4-dione

Cat. No.: B12157978
M. Wt: 341.4 g/mol
InChI Key: SMTFKHKGAKELKQ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(2,4-dimethoxybenzylidene)-3-phenylthiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a phenyl group and a benzylidene moiety substituted with methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2,4-dimethoxybenzylidene)-3-phenylthiazolidine-2,4-dione typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-phenylthiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2,4-dimethoxybenzylidene)-3-phenylthiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-5-(2,4-dimethoxybenzylidene)-3-phenylthiazolidine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxybenzylidene)benzenesulfonamide
  • (Z)-2-(2,4-dimethoxybenzylidene)-1-aza-bicyclo[2.2.2]octan-3-ol
  • Cinnamic (2,4-dimethoxybenzylidene)hydrazide

Uniqueness

(Z)-5-(2,4-dimethoxybenzylidene)-3-phenylthiazolidine-2,4-dione is unique due to its thiazolidinedione core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H15NO4S/c1-22-14-9-8-12(15(11-14)23-2)10-16-17(20)19(18(21)24-16)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-10-

InChI Key

SMTFKHKGAKELKQ-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3)OC

Origin of Product

United States

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